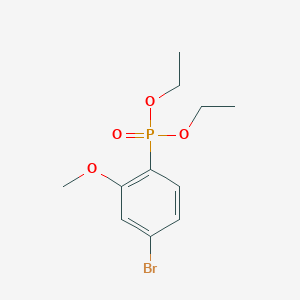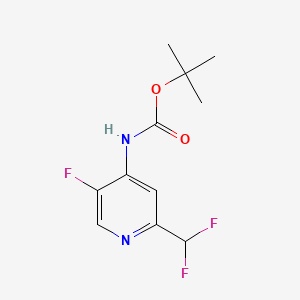
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine: is a chemical compound that belongs to the class of Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 2-(difluoromethyl)-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or a deep eutectic solvent like choline chloride/p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used.
Deprotection Reactions: Acidic reagents such as TFA or deep eutectic solvents are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically amides or other substituted derivatives.
Deprotection Reactions: The major product is the free amine, 2-(difluoromethyl)-5-fluoropyridin-4-amine.
Applications De Recherche Scientifique
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .
Comparaison Avec Des Composés Similaires
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected amine with similar protective properties.
N-Boc-2-(2,6-dimethylphenoxy)-1-methylethylamine: A compound with a similar Boc-protected amine structure.
Uniqueness: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which can impart distinct chemical and biological properties compared to other Boc-protected amines.
Propriétés
Formule moléculaire |
C11H13F3N2O2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17) |
Clé InChI |
NBMRSPQQQWMIQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

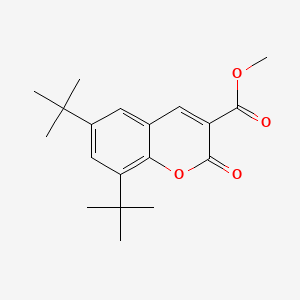
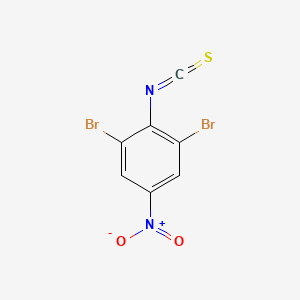

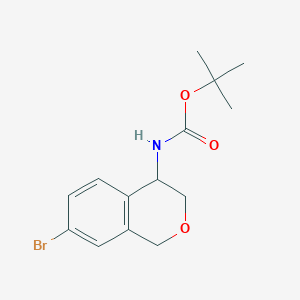

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
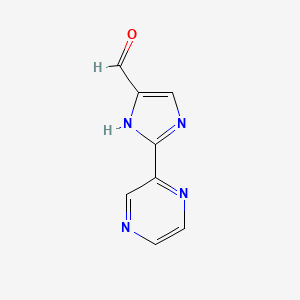
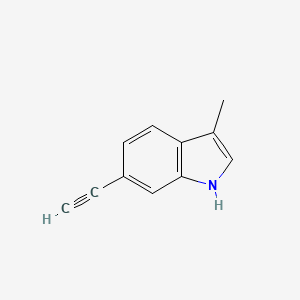
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
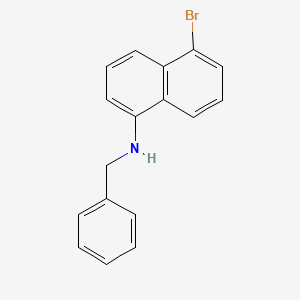
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
